molecular formula C17H29BN2O2 B13176584 N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13176584
M. Wt: 304.2 g/mol
InChI Key: XQGFCAIHLRTFGM-UHFFFAOYSA-N
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Description

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-functionalized pyridine derivative with a dipropylamine substituent at the 2-position and a tetramethyl-1,3,2-dioxaborolane (commonly known as a pinacol boronic ester) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of the boronic ester moiety in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry .

Properties

Molecular Formula

C17H29BN2O2

Molecular Weight

304.2 g/mol

IUPAC Name

N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C17H29BN2O2/c1-7-11-20(12-8-2)15-13-14(9-10-19-15)18-21-16(3,4)17(5,6)22-18/h9-10,13H,7-8,11-12H2,1-6H3

InChI Key

XQGFCAIHLRTFGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 4-bromo-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl groups in biological molecules, facilitating the formation of boron-oxygen bonds. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is best understood through comparison with analogous pyridine-boronic ester derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyridine-Boronic Ester Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
This compound (Target) Dipropylamine (2), Boronic ester (4) C₁₅H₂₅BN₂O₂ 276.19 Not provided High lipophilicity; steric hindrance from dipropylamine may affect coupling
N,N,4-Trimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Trimethylamine (2), Boronic ester (5) C₁₄H₂₃BN₂O₂ 262.16 1046862-09-2 Reduced steric bulk; methyl groups may enhance solubility
5-(Tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine NH₂ (2), CF₃ (4), Boronic ester (5) C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Electron-withdrawing CF₃ group; modulates electronic density
N,N-Dimethyl-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Dimethylamine (2), Boronic ester (4) C₁₃H₂₁BN₂O₂ 248.13 1321518-05-1 Lower molecular weight; dimethylamine reduces steric hindrance
6-(Tetrahydrofuran-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine NH₂ (2), THF-substituent (6) C₁₅H₂₃BN₂O₃ 290.17 2223007-08-5 Polar THF group improves aqueous solubility

Key Findings:

Steric and Electronic Effects: The dipropylamine group in the target compound introduces greater steric hindrance compared to dimethyl or trimethyl analogs (e.g., ). This may reduce reactivity in cross-coupling reactions but improve pharmacokinetic properties in drug design.

Synthetic Utility :

  • Suzuki-Miyaura couplings using pinacol boronic esters (common in all listed compounds) are highly efficient for biaryl synthesis . However, steric bulk in the target compound may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times).

Physicochemical Properties :

  • Lipophilicity increases with larger N-alkyl groups (dipropyl > dimethyl > trimethyl), impacting solubility and bioavailability. For instance, the THF-containing analog exhibits improved aqueous solubility due to its oxygen-rich substituent.

Stability and Handling :

  • Boronic esters are generally stable under anhydrous conditions but hydrolyze to boronic acids in protic solvents. The dipropylamine group may offer additional stabilization via intramolecular interactions, though this requires experimental validation.

Table 2: Reactivity and Application Comparison

Compound Cross-Coupling Efficiency Solubility (Predicted) Key Applications
Target Compound Moderate (steric hindrance) Low (hydrophobic) Drug intermediates, materials science
N,N,4-Trimethyl analog High Moderate High-throughput synthesis
CF₃-substituted Low (electron-withdrawing) Low Fluorinated drug candidates
THF-containing Moderate High Water-soluble conjugates

Biological Activity

N,N-Dipropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H22BNO3\text{C}_{14}\text{H}_{22}\text{BNO}_3

Key properties include:

  • Molecular Weight : 253.14 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)
  • Solubility : Aqueous solubility varies depending on the substituents present on the pyridine ring.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the dioxaborolane moiety through the reaction of boronic acid derivatives with appropriate alcohols.
  • Amine substitution to introduce the dipropyl group at the nitrogen position.

A typical reaction scheme might involve using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in an inert atmosphere, followed by purification through column chromatography.

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range (e.g., 0.01 - 0.1 µM) against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia) .

CompoundCell LineIC50 (µM)
Example AA5490.045
Example BHL-600.075
N,N-Dipropyl-Pyridine DerivativeA549TBD

The proposed mechanism for the antiproliferative activity includes:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis.
  • Induction of caspase activation , which is critical for programmed cell death.

Case Studies

  • Study on Structural Variants : In a comparative study involving various pyridine derivatives, it was found that modifications at the 4-position significantly influenced biological activity. The presence of electron-withdrawing groups enhanced potency due to increased interaction with target proteins involved in cell division .
  • Metabolic Stability Assessment : Another investigation focused on metabolic stability in human liver microsomes showed that certain structural modifications improved stability while retaining antiproliferative effects. For example, compounds with a methoxy group exhibited better metabolic profiles compared to their unsubstituted counterparts .

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